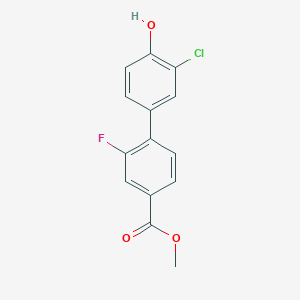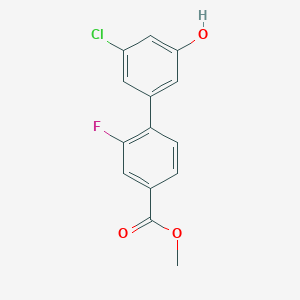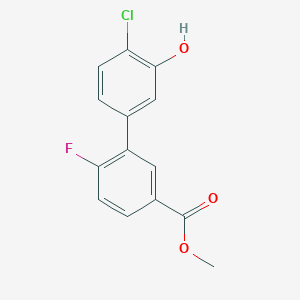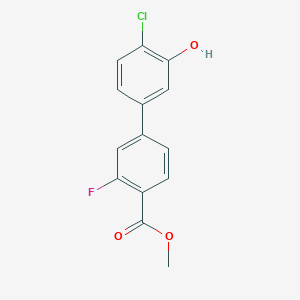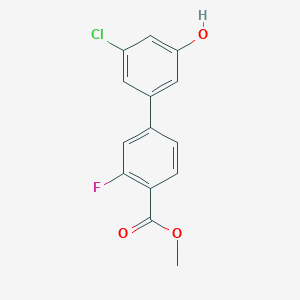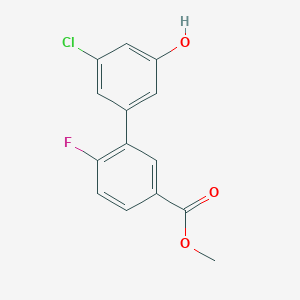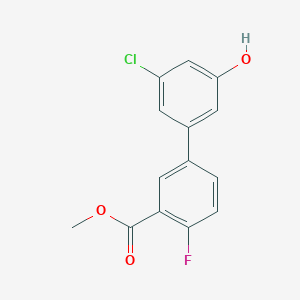
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% (3-C5-MSPP) is an organic compound belonging to the group of phenols. It is an aromatic compound with a molecular formula of C8H9ClO3S. Its melting point is around 112-114°C and its boiling point is around 230°C. It is a white solid with a faint odour. 3-C5-MSPP has a wide range of applications in the fields of chemistry, materials science, and biotechnology.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% has a number of scientific research applications. It is used as a precursor for the synthesis of various organic compounds, such as dyes, pigments, and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and thiazoles. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, such as the Wittig reaction and the Friedel-Crafts reaction.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a Lewis acid, meaning that it can donate electrons to molecules, resulting in the formation of new compounds. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a nucleophile, meaning that it can attack other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% are not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an antioxidant, meaning that it can reduce the oxidative damage caused by free radicals. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an anti-inflammatory agent, meaning that it can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is relatively stable and can be used in a variety of reactions. The main limitation of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can limit its use in aqueous systems.
Zukünftige Richtungen
Future research on 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% could focus on its potential applications in the fields of medicine and biotechnology. Additionally, further research could investigate the mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% and its potential biochemical and physiological effects. Furthermore, research could be conducted to develop new synthetic methods for the synthesis of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%. Finally, research could be conducted to further investigate the advantages and limitations of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments.
Synthesemethoden
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be synthesized through several methods, including Wittig reactions, Friedel-Crafts reactions, and nitration reactions. Wittig reactions involve the use of a phosphorus ylide to form an alkene. Friedel-Crafts reactions involve the use of an aluminum chloride catalyst to form an aromatic compound. Nitration reactions involve the use of a nitrating agent, such as nitric acid or nitrobenzene, to form a nitro compound.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBXIOBFNJKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686139 |
Source


|
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261972-95-5 |
Source


|
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

